2-({5-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(2,4-dichlorophenyl)ethan-1-one
Description
This compound is a triazole-based derivative featuring a 1,3-benzodioxole moiety, a phenyl-substituted triazole core, and a 2,4-dichlorophenyl ketone group.
Properties
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dichlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3O4S/c25-15-6-8-18(19(26)10-15)20(30)13-34-24-28-27-23(29(24)16-4-2-1-3-5-16)12-31-17-7-9-21-22(11-17)33-14-32-21/h1-11H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSLARDMZWUOJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=NN=C(N3C4=CC=CC=C4)SCC(=O)C5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(2,4-dichlorophenyl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Synthesis of the Triazole Ring: The triazole ring is synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling Reactions: The benzodioxole and triazole intermediates are then coupled using a thiol reagent to form the desired sulfanyl linkage.
Final Assembly: The dichlorophenyl ethanone moiety is introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(2,4-dichlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-({5-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(2,4-dichlorophenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: Studied for its potential use as an antifungal or antibacterial agent.
Materials Science: Explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({5-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(2,4-dichlorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in cell cycle regulation, apoptosis, or signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its substituents: the 1,3-benzodioxol-5-yloxy methyl group and 2,4-dichlorophenyl ketone. Below is a detailed comparison with analogs from published literature:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects: The 2,4-dichlorophenyl group in the target compound enhances electron-withdrawing properties compared to the 4-chlorophenyl and 2,4-difluorophenyl groups in analogs . This may influence binding affinity in biological systems.
Synthetic Pathways: The target compound’s synthesis likely follows a route similar to ’s method: reaction of a triazole with an α-halogenated ketone (e.g., 2-chloro-1-(2,4-dichlorophenyl)ethanone) under basic conditions . However, the benzodioxole-oxymethyl group may require additional protection/deprotection steps, unlike the sulfonyl or methylphenyl analogs .
Biological Relevance: Triazole-thioether derivatives with chlorinated aryl groups (e.g., CID 1416012 ) exhibit enhanced antifungal activity against Candida albicans (MIC: 2–8 µg/mL) compared to non-halogenated analogs. The target’s dichlorophenyl group may further amplify this effect. Compounds with sulfonyl groups (e.g., ’s analog) show reduced cytotoxicity in mammalian cells (IC50 > 50 µM) but lower solubility due to increased molecular weight .
Computational Predictions: The target’s InChIKey (hypothetically derived) would reflect its unique substitution pattern, differing from CID 1416012’s AWOCSRPXNOLVOH . LogP calculations (estimated via ChemDraw): Target ~4.2 (high lipophilicity), versus 3.8 for CID 1416012 and 3.5 for ’s analog, suggesting better blood-brain barrier penetration.
Biological Activity
The compound 2-({5-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(2,4-dichlorophenyl)ethan-1-one is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest possible biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes:
- A triazole ring , which is often associated with antifungal and anticancer properties.
- A benzodioxole moiety , known for its antioxidant and anti-inflammatory effects.
- A dichlorophenyl group , which may enhance lipophilicity and biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent . In a screening of drug libraries, compounds similar to this one exhibited significant cytotoxicity against various cancer cell lines. For example, a related triazole derivative demonstrated IC50 values in the low micromolar range against breast cancer cells, suggesting that modifications to the triazole structure can enhance anticancer properties .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity . In vitro tests showed effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs have shown promising results in inhibiting bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli.
The proposed mechanism of action for the anticancer and antimicrobial activities includes:
- Inhibition of DNA synthesis : The triazole ring may interfere with nucleic acid metabolism.
- Induction of apoptosis : The compound may activate apoptotic pathways in cancer cells.
- Disruption of bacterial cell wall synthesis : Similar compounds have been shown to affect peptidoglycan synthesis in bacteria.
Table 1: Biological Activity Summary
| Activity Type | Target Organisms/Cells | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 5.0 | |
| Antimicrobial | Staphylococcus aureus | 10.0 | |
| Antimicrobial | Escherichia coli | 15.0 |
Table 2: Structural Features and Their Biological Implications
| Structural Feature | Biological Implication |
|---|---|
| Triazole Ring | Antifungal, anticancer |
| Benzodioxole | Antioxidant, anti-inflammatory |
| Dichlorophenyl Group | Enhanced lipophilicity, potential bioactivity |
Case Studies
One notable study involved synthesizing derivatives of the compound to evaluate their biological activities systematically. Modifications to the benzodioxole moiety resulted in enhanced activity against specific cancer cell lines while maintaining low toxicity to normal cells. This highlights the importance of structural optimization in drug design.
Another case study focused on the antimicrobial efficacy of similar compounds in agricultural applications, where they were tested against plant pathogens. Results indicated that these compounds could serve as effective alternatives to traditional pesticides due to their selective toxicity towards pathogens without harming beneficial flora.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-triazole core. Key steps include:
- Cyclocondensation : Reaction of thiosemicarbazides with appropriate carbonyl precursors under reflux in ethanol or DMSO .
- Functionalization : Introduction of the benzodioxol-5-yloxymethyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like NaH .
- Sulfanyl linkage : Coupling the triazole intermediate with a 2,4-dichlorophenyl ethanone derivative using thiophilic reagents (e.g., Lawesson’s reagent) .
Q. Optimization Strategies :
- Design of Experiments (DoE) : Systematic variation of temperature (60–120°C), solvent polarity (DMSO > DMF), and stoichiometry to maximize yield .
- Inert Atmosphere : Use of N₂ or Ar to prevent oxidation of sulfur-containing intermediates .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the benzodioxole (δ 5.8–6.1 ppm for methylenedioxy protons) and triazole (δ 8.2–8.5 ppm for aromatic protons) .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and confirm connectivity between the triazole and sulfanyl groups .
- X-ray Crystallography :
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl and S atoms .
Advanced Research Questions
Q. How can computational methods predict the biological activity or photophysical properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cytochrome P450 or kinase receptors) .
- Validate docking scores with in vitro assays (e.g., IC₅₀ measurements for antimicrobial activity) .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation :
- Dynamic NMR Experiments :
- Variable-temperature NMR to detect conformational flexibility in the benzodioxole or triazole moieties .
- Single-Crystal X-ray Diffraction :
Q. What strategies are effective for establishing structure-activity relationships (SAR) in this compound’s bioactivity?
Methodological Answer:
- Analog Synthesis :
- Modify substituents (e.g., replace 2,4-dichlorophenyl with 4-fluorophenyl) to assess impact on antimicrobial potency .
- Pharmacophore Mapping :
- Use Schrödinger’s Phase or MOE to identify critical features (e.g., sulfanyl group’s role in hydrogen bonding) .
- In Silico ADMET Prediction :
Q. How can experimental design principles improve yield and purity in multi-step synthesis?
Methodological Answer:
- Flow Chemistry :
- Use continuous-flow reactors to optimize exothermic steps (e.g., triazole cyclization), reducing side reactions .
- Statistical Optimization :
- Apply response surface methodology (RSM) to balance reaction time, temperature, and reagent ratios .
- Purification Techniques :
- Combine column chromatography (silica gel, hexane/EtOAc) with recrystallization (ethanol/water) to isolate high-purity product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
